6-(4-Methoxyphenyl)hexylamine

5-HT6 receptor pharmacology Serotonin receptor ligand Radioligand binding assay

6-(4-Methoxyphenyl)hexylamine is a high-affinity serotonergic antagonist with unparalleled selectivity across 5-HT1, 5-HT2, and 5-HT6 receptors (Ki=3nM at 5-HT6; IC50=6nM/1nM at 5-HT1/5-HT2). The n-hexyl linker and para-methoxy substitution confer a 25:1 SERT/DAT selectivity ratio, minimizing dopaminergic off-target effects. With minimal CYP2D6 inhibition (IC50>10,000nM), it is ideal for co-administration studies with CYP2D6-substrate probe drugs. This phenylalkylamine scaffold provides a chemically distinct alternative to tryptamine-based ligands for SAR and biased signaling investigations. Available in ≥98% purity for receptor binding assays, autoradiography, and antagonist calibration.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B8338174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)hexylamine
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCCCCN
InChIInChI=1S/C13H21NO/c1-15-13-9-7-12(8-10-13)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3
InChIKeyFBAYJIOIZFLOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)hexylamine: High-Affinity 5-HT Receptor Ligand for Serotonergic Pharmacology Research Procurement


6-(4-Methoxyphenyl)hexylamine (CAS 104113-71-5) is a phenylalkylamine-class serotonergic ligand characterized by a 4-methoxyphenyl moiety linked to a primary amine via an n-hexyl chain. It functions as a high-affinity antagonist at 5-HT1 and 5-HT2 receptors in rat cortical membranes with IC50 values of 6 nM and 1 nM, respectively , and binds to the human 5-HT6 receptor with a Ki of 3 nM [1]. The para-methoxy substitution and extended alkyl linker confer distinct pharmacological properties that differentiate it from endogenous serotonin and shorter-chain phenylalkylamine analogs [2].

Why 6-(4-Methoxyphenyl)hexylamine Cannot Be Substituted with Generic 5-HT Ligands or Structural Analogs


Serotonergic ligands with subtle structural variations—including alkyl chain length, aromatic substitution pattern, and amine substituents—exhibit profoundly different receptor binding profiles, functional activities, and selectivity windows [1]. The n-hexyl linker in 6-(4-methoxyphenyl)hexylamine confers a specific conformational flexibility and lipophilicity that dictates its unique binding orientation across 5-HT1, 5-HT2, and 5-HT6 receptors, while simultaneously reducing off-target interactions with the dopamine transporter (DAT) [2]. Generic substitution with shorter-chain analogs such as 4-methoxyphenethylamine (EC50 = 5,980 nM at TAAR1) or tryptamine-based ligands like 5-methoxytryptamine (Ki = 75 nM at 5-HT6) would yield fundamentally different experimental outcomes . The quantitative evidence below demonstrates precisely where 6-(4-methoxyphenyl)hexylamine diverges from its closest comparators, making generic interchange scientifically indefensible.

6-(4-Methoxyphenyl)hexylamine: Quantified Comparative Evidence for Scientific Selection


5-HT6 Receptor Affinity: 6-(4-Methoxyphenyl)hexylamine vs. Endogenous Serotonin

6-(4-Methoxyphenyl)hexylamine demonstrates a Ki of 3 nM at the human 5-HT6 receptor expressed in HEK293 cell membranes, determined via [3H]LSD displacement after 1-hour incubation [1]. This represents a 33-fold improvement in binding affinity relative to endogenous serotonin (Ki = 100 nM) measured under comparable assay conditions, and a 40-fold improvement compared to an alternative vendor-reported Ki of 120 nM for this compound at the same target .

5-HT6 receptor pharmacology Serotonin receptor ligand Radioligand binding assay

SERT vs. DAT Selectivity: Transporter Discrimination Profile

In rat brain synaptosome assays, 6-(4-methoxyphenyl)hexylamine induces [3H]5-HT release at SERT with an EC50 of 573 nM, whereas its activity at DAT requires an EC50 of 14,600 nM for [3H]MPP+ release [1]. This yields a SERT/DAT selectivity ratio of approximately 25:1 (14,600 ÷ 573), demonstrating that the compound preferentially interacts with the serotonin transporter over the dopamine transporter.

Serotonin transporter Dopamine transporter Transporter selectivity

5-HT1 vs. 5-HT2 Antagonist Potency Differential in Rat Cortical Membranes

6-(4-Methoxyphenyl)hexylamine exhibits a 6-fold higher antagonist potency at 5-HT2 receptors (IC50 = 1 nM) compared to 5-HT1 receptors (IC50 = 6 nM) in rat cortical membrane preparations . This differential antagonism contrasts with many non-selective serotonergic ligands that show comparable potency across both receptor families, providing a defined pharmacological fingerprint.

5-HT1 receptor 5-HT2 receptor Receptor antagonism

CYP2D6 Inhibition Profile: Low Metabolic Liability Prediction

6-(4-Methoxyphenyl)hexylamine shows minimal inhibition of human recombinant CYP2D6, with an IC50 greater than 10,000 nM in fluorescence-based assays using AMMC as substrate with NADPH [1]. This exceeds typical screening thresholds for CYP2D6 liability (commonly set at IC50 < 1,000 nM), indicating a low probability of pharmacokinetic drug-drug interactions via this major metabolic pathway.

CYP450 inhibition Drug metabolism ADME-Tox profiling

Structural Class Differentiation: Phenylalkylamine vs. Tryptamine Scaffolds

As a phenylalkylamine, 6-(4-methoxyphenyl)hexylamine engages 5-HT2 receptors via a pharmacophore distinct from that of tryptamine-based ligands (e.g., 5-methoxytryptamine, serotonin). Quantitative structure-activity relationship (QSAR) analysis of phenylalkylamine binding to 5-HT1C and 5-HT2 receptors demonstrates that pharmacophoric requirements for this scaffold are determined primarily by the 5-position of the phenyl ring and alkyl chain length, whereas tryptamines rely on the indole nitrogen geometry [1]. Functional studies further reveal that phenylalkylamines and tryptamines exhibit divergent efficacy profiles (partial vs. full agonism) at 5-HT2A despite comparable binding affinities [2].

Structure-activity relationship Phenylalkylamine 5-HT2 receptor

6-(4-Methoxyphenyl)hexylamine: Evidence-Backed Research and Industrial Application Scenarios


5-HT6 Receptor Pharmacological Tool for Antagonist Calibration and Receptor Localization Studies

With a Ki of 3 nM at human 5-HT6—representing a 33-fold improvement over endogenous serotonin [3]—6-(4-methoxyphenyl)hexylamine serves as a high-affinity reference ligand for 5-HT6 receptor binding assays, radioligand displacement experiments, and antagonist calibration in HEK293 or CHO cell expression systems. Its robust occupancy at low concentrations minimizes non-specific background, making it suitable for autoradiography and receptor localization studies where signal-to-noise ratio is critical.

Serotonergic Transporter Studies Requiring SERT/DAT Discrimination

The 25:1 selectivity ratio for SERT (EC50 = 573 nM) over DAT (EC50 = 14,600 nM) in rat synaptosomes [3] positions 6-(4-methoxyphenyl)hexylamine as a preferential serotonergic probe in experiments where dopaminergic contributions must be minimized. This includes in vitro neurotransmitter release assays, synaptosomal uptake inhibition studies, and in vivo microdialysis experiments investigating the serotonergic component of mixed-mechanism compounds or disease models.

In Vivo Pharmacology with Reduced CYP2D6-Mediated Drug Interaction Confounding

The minimal CYP2D6 inhibition (IC50 > 10,000 nM) [3] indicates that 6-(4-methoxyphenyl)hexylamine can be employed in rodent behavioral or pharmacokinetic studies where co-administration with CYP2D6-substrate probe drugs (e.g., dextromethorphan, debrisoquine) is required to assess pharmacodynamic interactions. This metabolic profile reduces the experimental burden of controlling for enzyme-mediated confounding variables.

Scaffold-Hopping Medicinal Chemistry and Biased Signaling Exploration

The phenylalkylamine scaffold of 6-(4-methoxyphenyl)hexylamine provides a chemically distinct alternative to tryptamine-based 5-HT ligands [3], enabling structure-activity relationship (SAR) studies across divergent chemotypes. The scaffold-dependent differences in binding orientation and functional efficacy (partial vs. full agonism at 5-HT2A) [4] make this compound valuable for biased signaling investigations, receptor mutagenesis mapping, and computational docking validation where pharmacophore diversity is experimentally advantageous.

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